molecular formula C9H7N3O3 B13069721 5-(6-Methylpyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(6-Methylpyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13069721
M. Wt: 205.17 g/mol
InChI Key: SMQANCSOIHBXDX-UHFFFAOYSA-N
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Description

5-(6-Methylpyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the 6-position and an oxadiazole ring fused to a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(6-Methylpyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6-methylpyridine-3-carboxylic acid hydrazide with a suitable nitrile oxide precursor under acidic conditions to form the oxadiazole ring .

Industrial Production Methods: Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the scalability and cost-effectiveness of the process .

Chemical Reactions Analysis

Types of Reactions: 5-(6-Methylpyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine or oxadiazole rings .

Scientific Research Applications

5-(6-Methylpyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 5-(6-Methylpyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in disease processes, leading to therapeutic effects .

Comparison with Similar Compounds

    5-(6-Methylpyridin-3-yl)-1,2,4-oxadiazole: Similar structure but lacks the carboxylic acid group.

    6-Methylpyridine-3-carboxylic acid: Similar structure but lacks the oxadiazole ring.

    1,2,4-Oxadiazole-3-carboxylic acid: Similar structure but lacks the methylpyridine group.

Uniqueness: 5-(6-Methylpyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the combination of the pyridine, oxadiazole, and carboxylic acid functionalities. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .

Properties

Molecular Formula

C9H7N3O3

Molecular Weight

205.17 g/mol

IUPAC Name

5-(6-methylpyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C9H7N3O3/c1-5-2-3-6(4-10-5)8-11-7(9(13)14)12-15-8/h2-4H,1H3,(H,13,14)

InChI Key

SMQANCSOIHBXDX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C2=NC(=NO2)C(=O)O

Origin of Product

United States

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